molecular formula C23H21N3O3S B2471111 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207012-30-3

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2471111
CAS No.: 1207012-30-3
M. Wt: 419.5
InChI Key: GANRTHFZFUXVHB-UHFFFAOYSA-N
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Description

The compound 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide features a central imidazole ring substituted with a furan-2-ylmethyl group at position 1 and a 4-methoxyphenyl group at position 3. A thioether linkage connects the imidazole core to an N-phenylacetamide moiety.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-28-19-11-9-17(10-12-19)21-14-24-23(26(21)15-20-8-5-13-29-20)30-16-22(27)25-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANRTHFZFUXVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a furan ring, an imidazole moiety, and a phenylacetamide group. The synthesis typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization with thioether and acetamide groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Kinase Inhibition : The compound has shown potential as an inhibitor of protein kinases, which play crucial roles in cell signaling pathways related to proliferation and survival.
  • Antimicrobial Properties : Preliminary studies indicate that it may disrupt bacterial cell membranes, leading to cell death.
  • Anti-inflammatory Effects : The compound potentially modulates inflammatory pathways, which could be beneficial in treating various inflammatory conditions.

Anticancer Activity

Research has demonstrated that the compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these assays ranged from 5 to 15 µM, indicating moderate potency compared to established chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-710
A54915
HeLa12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. In particular, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • In Vivo Studies : A study conducted on murine models showed that administration of the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to apoptosis induction in cancer cells.
  • Inflammation Model : In a rat model of paw edema, the compound exhibited anti-inflammatory effects comparable to indomethacin, suggesting its potential as an analgesic agent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide. Research indicates that compounds with imidazole rings can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results against leukemia and breast cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics .

Case Study:
A study synthesized a series of imidazole derivatives and evaluated their cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). Among these, compounds with similar furan and methoxyphenyl substitutions exhibited enhanced anticancer activity, suggesting that modifications to the imidazole scaffold can lead to improved therapeutic profiles .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. For example, some studies have indicated that imidazole derivatives can act as inhibitors of thymidine phosphorylase, an enzyme associated with tumor growth and metastasis .

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds like this compound exhibit favorable pharmacokinetic profiles, including good solubility and permeability characteristics. These properties are crucial for ensuring adequate bioavailability when administered as therapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazole ring and the introduction of various substituents can significantly influence the biological activity of these compounds. For instance:

  • Furan moiety : Enhances reactivity and may facilitate interactions with biological targets.
  • Methoxyphenyl substitution : Contributes to lipophilicity, potentially improving cellular uptake.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthesis Efficiency : Compound 20 achieved an 89% yield via General Method A (flash chromatography), highlighting optimized conditions for imidazole-thioacetamide synthesis.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound and 9e introduces electron-donating properties, contrasting with the electron-withdrawing bromophenyl in Compound 20 and nitro groups in W1 . These differences influence reactivity and solubility.
Table 2: Activity Comparison
Compound Name/ID (Reference) Assayed Activity Key Findings
Target Compound Not reported in evidence Hypothesized: Antimicrobial/anticancer (based on structural analogs)
9e Docking studies (α-glucosidase) Moderate binding affinity (lower than 9c with bromophenyl)
W1 Antimicrobial, Anticancer Nitro groups enhance activity against Gram-negative bacteria

Key Observations :

  • Electron-Withdrawing Groups : Bromophenyl (Compound 20 ) and nitro (W1 ) substituents correlate with improved binding or activity. The target compound’s 4-methoxyphenyl may reduce binding affinity compared to 9c (bromophenyl) but improve solubility .
  • Thioether Linkage : The thioacetamide group in all compounds enhances interactions with biological targets, likely through hydrogen bonding or hydrophobic effects .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The absence of C=O bands in 9e and W1 confirms cyclization or tautomerism. For example, W1 exhibits C=S stretches (1243–1258 cm⁻¹), consistent with thioamide formation.
  • NMR Data : Aromatic protons in Compound 20 and 9e align with substituent patterns, while NH signals in W1 validate the thioamide tautomer .

Research Findings and Implications

Substituent-Driven Activity : Electron-withdrawing groups (e.g., bromo, nitro) enhance target binding but may reduce solubility. The target compound’s methoxy group balances moderate activity with improved pharmacokinetics .

Synthetic Optimization : High-yield methods (e.g., General Method A in ) are critical for scaling imidazole-thioacetamide derivatives.

Tautomerism and Stability : Thione-thiol tautomerism in triazole derivatives (e.g., ) suggests similar dynamic behavior may influence the target compound’s reactivity.

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